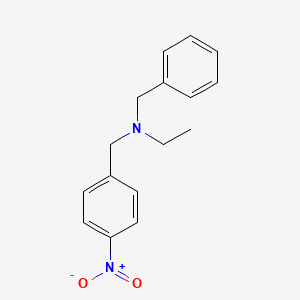![molecular formula C17H13Cl2N3O3 B5869271 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5869271.png)
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the development of new drugs. This compound is also known as DMXAA or ASA404, and it has been found to exhibit antitumor activity in preclinical studies.
作用机制
DMXAA exerts its antitumor effects by activating the stimulator of interferon genes (STING) pathway. STING is a cytosolic protein that plays a critical role in the innate immune response to viral and bacterial infections. Upon activation, STING induces the production of type I interferons (IFNs) and other proinflammatory cytokines. DMXAA has been shown to activate the STING pathway in tumor cells, leading to the production of TNF-α and other cytokines. These cytokines then induce tumor cell death and inhibit tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to induce the production of TNF-α and other cytokines, leading to the destruction of tumor blood vessels and subsequent tumor cell death. DMXAA has also been shown to activate the STING pathway, leading to the production of type I IFNs and other proinflammatory cytokines. These cytokines can induce an immune response against the tumor and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of DMXAA is its selective targeting of tumor blood vessels. This allows for the destruction of the tumor vasculature and subsequent tumor cell death without affecting normal tissues. Another advantage of DMXAA is its activation of the STING pathway, which can induce an immune response against the tumor. However, one limitation of DMXAA is its potential toxicity. DMXAA has been shown to induce fever, nausea, and vomiting in clinical trials, which may limit its use in the clinic.
未来方向
There are several future directions for research on DMXAA. One area of research is the development of new analogs of DMXAA with improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict patient response to DMXAA. This could help to identify patients who are most likely to benefit from treatment with DMXAA. Finally, research is needed to better understand the mechanism of action of DMXAA and its effects on the immune system. This could lead to the development of new combination therapies that can enhance the antitumor effects of DMXAA.
合成方法
The synthesis of DMXAA involves the reaction of 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-aminomethyl-4-chlorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with thionyl chloride to form 3,4-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The purity of the compound is typically confirmed by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
DMXAA has been extensively studied for its potential use in the treatment of cancer. Preclinical studies have shown that DMXAA exhibits antitumor activity by inducing the production of tumor necrosis factor-alpha (TNF-α) and other cytokines. TNF-α is a potent proinflammatory cytokine that can induce tumor cell death and inhibit tumor growth. DMXAA has been shown to selectively target tumor blood vessels, leading to the destruction of the tumor vasculature and subsequent tumor cell death.
属性
IUPAC Name |
3,4-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-24-12-5-2-10(3-6-12)16-21-15(25-22-16)9-20-17(23)11-4-7-13(18)14(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADHVXSLGILDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

![N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
![3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5869235.png)

![3-[1-[(aminocarbonyl)amino]-5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5869243.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5869246.png)
![methyl 2-methyl-3-[(phenylacetyl)amino]benzoate](/img/structure/B5869254.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5869275.png)
![N'-[1-(3-aminophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5869291.png)